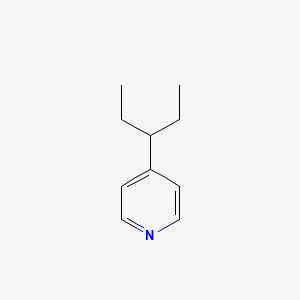

4-(3-Pentyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-pentan-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYCIZBTSECRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067895 | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35182-51-5 | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35182-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035182515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(1-ethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-ethylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYLPROPYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AT6AHS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 3 Pentyl Pyridine and Its Derivatives

Direct Synthetic Strategies for Substituted Pyridines

The direct formation of the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry. Methodologies for constructing 4-alkylpyridines, such as 4-(3-Pentyl)pyridine, often involve building the heterocyclic core from acyclic precursors. These strategies are valued for their efficiency and ability to introduce desired substitution patterns from the outset.

Cycloaddition and Multi-Component Condensation Reactions

Cycloaddition and multi-component reactions (MCRs) are powerful tools for the one-pot synthesis of highly substituted pyridines. These reactions assemble the pyridine ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single, convergent process.

One prominent strategy is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. In this approach, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-carbon component (a dienophile), such as an alkyne, to form the pyridine core. rsc.orgacs.org Vinylallenes, for example, can react with sulfonyl cyanides in a Diels-Alder cycloaddition to generate isopyridine intermediates, which then aromatize to form highly substituted pyridines. acs.org Another approach involves the reaction of enamides with alkynes, catalyzed by ruthenium, in a formal dehydrative [4+2] cycloaddition that offers excellent regioselectivity. organic-chemistry.org

Multi-component reactions offer another efficient route. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynyl (B1212043) ketone. researchgate.net This reaction proceeds through a Michael addition followed by a cyclodehydration to yield a trisubstituted pyridine. researchgate.net Similarly, a photocatalyzed three-component reaction of an olefin, an aryloxyacetic acid, and cyanopyridine can achieve 4-alkylation of pyridines under mild, visible-light conditions. nih.govacs.org Other MCRs can combine aldehydes, malononitrile, and thiophenol to produce pyridines in high yields. arkat-usa.org A two-step process starting with a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids can produce enantiopure 4-hydroxypyridines, which can serve as precursors to other derivatives. beilstein-journals.org

| Reaction Name/Type | Components | Key Features | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Forms trisubstituted pyridines; proceeds via Michael addition and cyclodehydration. | researchgate.net |

| Visible-Light Photocatalysis | Olefin, Aryloxyacetic Acid, Cyanopyridine | Achieves C4-alkylation; mild conditions. | nih.govacs.org |

| KF/Alumina Catalyzed MCR | Aromatic Aldehyde, Malononitrile, Thiophenol | High yields, can be enhanced by microwave irradiation. | arkat-usa.org |

| Diels-Alder Cycloaddition | Vinylallene, Sulfonyl Cyanide | Convergent route to multisubstituted pyridines. | acs.org |

Metal-Catalyzed Approaches to Pyridine Ring Formation

Transition metal catalysis provides a versatile and highly efficient method for constructing pyridine rings, most notably through [2+2+2] cycloaddition reactions. researchgate.netnih.govrsc.org This reaction involves the cyclotrimerization of two alkyne molecules and one nitrile molecule to form a substituted pyridine. scispace.comrsc.org The choice of catalyst and reaction conditions allows for significant control over the substitution pattern of the final product. nih.govrsc.org

Cobalt complexes are historically significant and effective catalysts for this transformation. rsc.orgarkat-usa.org The mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate from two alkyne units, which then coordinates with the nitrile to complete the six-membered ring. rsc.org More recently, other earth-abundant and economical metals like nickel and iron have been employed. researchgate.netmdpi.com Nickel catalysts with specific phosphine (B1218219) ligands can facilitate these cycloadditions at room temperature with low catalyst loadings. researchgate.net

These metal-catalyzed cycloadditions are particularly powerful for creating complex and highly substituted pyridines that would be challenging to access through other means. researchgate.netnih.govscispace.com The development of asymmetric catalysis in this area has also enabled the synthesis of chiral pyridines from achiral starting materials. researchgate.netscispace.com

| Metal Catalyst | Typical Precursors | Advantages | Reference |

|---|---|---|---|

| Cobalt (Co) | Alkynes, Nitriles | Well-established, versatile, and economical for constructing various pyridine derivatives. | scispace.comrsc.orgrsc.org |

| Nickel (Ni) | Diynes, Nitriles | Allows for reactions at mild temperatures (25-50°C) with low catalyst loading. | researchgate.net |

| Rhodium (Rh) | α,β-Unsaturated Oximes, Alkynes/Alkenes | Useful for [4+2] cycloaddition approaches to access multi-substituted pyridines. | rsc.org |

| Palladium (Pd) | α,β-Unsaturated Oxime Ethers, Alkenes | Enables C-H activation followed by aza-6π-electrocyclization for complete regioselectivity. | rsc.org |

Modern Techniques: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netrsc.org The synthesis of pyridines and other nitrogen-containing heterocycles has significantly benefited from this technology. researchgate.netacs.orgnih.govarabjchem.org

For instance, the Bohlmann-Rahtz pyridine synthesis can be performed as a one-pot reaction under microwave irradiation at 170°C, delivering tri- or tetrasubstituted pyridines with superior yields compared to conventional heating. researchgate.netorganic-chemistry.org The use of microwaves can reduce reaction times from hours to just minutes. organic-chemistry.orgorganic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.orgmdpi.org

Microwave assistance has been successfully applied to various pyridine-forming reactions, including multi-component reactions and Diels-Alder reactions. researchgate.netarkat-usa.orgmdpi.org KF/alumina, a heterogeneous catalyst, has been used in conjunction with microwave irradiation for an efficient one-pot, three-component synthesis of substituted pyridines, with optimal results achieved in as little as five minutes. arkat-usa.org The rapid and efficient heating provided by microwaves makes this technique highly suitable for high-throughput synthesis and library generation in medicinal chemistry. rsc.org

Post-Synthetic Derivatization of this compound Precursors

Once the core 4-alkylpyridine structure is formed, further functionalization can introduce additional chemical diversity. These post-synthetic modifications can be targeted either at the pentyl side chain or at the pyridine ring itself, enabling the synthesis of a wide range of derivatives.

Functionalization at the Pentyl Side Chain (e.g., Fluorination)

The alkyl side chain of this compound offers sites for further chemical modification. A particularly important transformation is fluorination, as the introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. researchgate.net While the direct fluorination of heterocyclic compounds can be challenging, methods for the functionalization of alkyl side chains have been developed. researchgate.net

One strategy involves the direct C(sp³)–H fluorination of alkyl groups attached to heterocycles. researchgate.net This can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide. Another method is the direct C-sulfonylation of the picolyl position (the carbon atom of the side chain directly attached to the pyridine ring). nih.gov This reaction proceeds under mild conditions and converts 4-alkylpyridines into picolyl sulfones, which are versatile intermediates for further synthesis. nih.gov This method is compatible with various functional groups within the side chain, including esters and protected amines. nih.gov

Regioselective Modification of the Pyridine Core

The pyridine ring of a 4-alkylpyridine precursor can be selectively functionalized at the C2, C3, C5, and C6 positions. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents guide the regioselectivity of these reactions.

A common strategy is directed ortho-metalation, where a directing group guides a strong base to deprotonate an adjacent C-H bond, which can then react with an electrophile. znaturforsch.com For pyridines, the ring nitrogen itself can direct metalation, although this often leads to functionalization at the C2 position. To achieve functionalization at other positions, a blocking group strategy can be employed. A recently developed method uses a simple maleate-derived blocking group to enable highly selective Minisci-type decarboxylative alkylation at the C4 position of pyridine itself. nih.govnih.gov After C4-alkylation, the blocking group can be removed, and the now 4-substituted pyridine can undergo further selective functionalization at other positions. nih.gov

Halogen/metal exchange is another powerful tool for regioselective functionalization. znaturforsch.comrsc.org A poly-halogenated pyridine can undergo selective metal exchange at one position, creating a nucleophilic site that can be trapped with an electrophile. For instance, a tosyloxy group at the C2 position of a 3,5-dibromopyridine (B18299) derivative directs a highly regioselective bromine-magnesium exchange to occur at the C3 position. rsc.org Such strategies allow for the sequential and controlled introduction of different functional groups onto the pyridine scaffold. mdpi.com

Principles of Green Chemistry in the Synthesis of Pyridine Derivatives

The integration of green chemistry principles into the synthesis of pyridine derivatives, such as this compound, represents a pivotal shift towards environmentally responsible chemical production. These principles offer a comprehensive framework for developing sustainable and efficient synthetic methodologies that minimize environmental impact and enhance safety. Traditional methods for preparing pyridines often involve harsh reaction conditions, toxic chemicals, and generate significant waste, making the adoption of greener alternatives a critical focus of modern organic synthesis. eurekaselect.combenthamdirect.com

A cornerstone of green chemistry is the concept of atom economy , which strives to maximize the incorporation of atoms from reactants into the final product. wikipedia.org Transition metal-catalyzed reactions, such as [2+2+2] cycloadditions of alkynes and nitriles, are notable for their high atom economy in constructing the pyridine scaffold. rsc.org For instance, the Kröhnke pyridine synthesis is recognized for its high atom economy compared to methods like the Chichibabin synthesis, which requires two equivalents of the unsaturated starting material. wikipedia.org Furthermore, redox-economic processes, like the gold-catalyzed synthesis of imidazo[1,2-a]pyridines, highlight the potential for atom-efficient routes that avoid the production of stoichiometric waste. nih.gov

The principle of using safer solvents and auxiliaries is another critical aspect of greening pyridine synthesis. Many conventional methods employ hazardous volatile organic solvents (VOCs). rsc.org To mitigate this, research has focused on benign alternatives such as water, ethanol (B145695), and ionic liquids. eurekaselect.comrsc.orgscirp.org Water is considered the greenest solvent, and its use in reactions like the Guareschi–Thorpe synthesis of pyridines avoids the negative impacts of volatile and corrosive substances. rsc.org Ionic liquids (ILs) are particularly advantageous as they are non-volatile, can act as both solvents and catalysts, and are often recyclable, which aligns with cost-effectiveness and green chemistry ideals. eurekaselect.combenthamdirect.com Reactions conducted in aqueous ethanol have also demonstrated success, providing a greener medium for the synthesis of various pyridine derivatives. royalsocietypublishing.org

Energy efficiency is a significant consideration, with a focus on reducing the energy consumption associated with synthetic processes. Traditional syntheses often demand high temperatures and prolonged reaction times. nih.gov Modern techniques such as microwave-assisted synthesis and the use of a Q-Tube reactor can dramatically reduce reaction times from hours to minutes and save energy. nih.govmdpi.combeilstein-journals.orgresearchgate.net The development of highly active catalysts that function under mild conditions, including room temperature, further contributes to energy efficiency. rsc.orgroyalsocietypublishing.org For example, visible-light-promoted reactions offer an energy-efficient pathway for creating complex pyridine structures. chinesechemsoc.org

The utilization of renewable feedstocks is a forward-looking principle aimed at reducing reliance on petrochemicals. numberanalytics.com Biomass-derived materials, such as glycerol, lignin (B12514952), and various aldehydes and ketones, are being explored as sustainable starting points for pyridine synthesis. acsgcipr.orgnumberanalytics.comresearchgate.netnih.gov For instance, glycerol, a byproduct of biodiesel production, can be used in aminocyclization reactions with ammonia (B1221849) to produce pyridine compounds. researchgate.net Similarly, lignin, an abundant plant-derived polymer, can be converted into aromatic ketones that serve as precursors for pyridine derivatives. acsgcipr.orgnih.gov

Catalysis plays a central role in the green synthesis of pyridines. The use of catalysts, particularly heterogeneous and recyclable ones, is preferred over stoichiometric reagents. researchgate.net Nanocatalysts, zeolites, and metal-organic frameworks (MOFs) offer benefits such as high efficiency, ease of separation, and reusability. numberanalytics.comresearchgate.nettandfonline.com For example, ZSM-5, a type of zeolite, has been effectively used as a reusable heterogeneous catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com The development of catalysts from inexpensive and earth-abundant metals, like cobalt, further enhances the sustainability of these processes. organic-chemistry.org

Finally, the design of synthetic routes that are simple, efficient, and minimize waste through one-pot multicomponent reactions (MCRs) is a key strategy. eurekaselect.comnih.gov MCRs are inherently more efficient and atom-economical as they combine multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing solvent use and waste generation. benthamdirect.comnih.gov

The following table summarizes the application of green chemistry principles in the synthesis of various pyridine derivatives, highlighting the improvements over traditional methods.

| Green Chemistry Principle | Synthetic Method/Technique | Substrate/Target Compound | Improvement Over Traditional Methods |

| High Atom Economy | Kröhnke pyridine synthesis | Functionalized pyridines | Higher atom economy than Chichibabin synthesis; byproducts are water and pyridine. wikipedia.org |

| [2+2+2] Cycloaddition | Substituted pyridines | Efficient and highly atom-economic method for pyridine ring construction. rsc.org | |

| Gold-Catalyzed Redox Process | Imidazo[1,2-a]pyridines | Atom-economic process that avoids stoichiometric waste. nih.gov | |

| Safer Solvents | DBU-catalyzed cyclization | 2-arylimidazo[1,2-a]pyridines | Uses aqueous ethanol, a green solvent, at room temperature. royalsocietypublishing.org |

| Guareschi–Thorpe synthesis | Hydroxy pyridines | Utilizes water or green buffer, avoiding volatile and corrosive organic solvents. rsc.org | |

| Ionic Liquid (IL) Catalysis | Pyridine derivatives | ILs act as recyclable, non-volatile solvents and catalysts. eurekaselect.comscirp.org | |

| Energy Efficiency | Microwave-assisted synthesis | Novel pyridine derivatives | Reduces reaction times from 6-9 hours to 2-7 minutes. nih.govbeilstein-journals.org |

| Q-Tube Reactor | Bis(pyridine) derivatives | Reduces reaction time significantly compared to conventional heating (e.g., 1440 min to 30 min). mdpi.com | |

| Visible-light photocatalysis | Bicyclic pyridine structures | Enables complex rearrangements under gentle conditions using visible light. chinesechemsoc.org | |

| Renewable Feedstocks | Catalytic conversion of glycerol | Pyridine and picolines | Uses a byproduct of biodiesel production as a starting material. researchgate.net |

| Conversion of lignin segments | Imidazo[1,2-a]pyridine derivatives | Utilizes abundant, renewable lignocellulosic biomass as a precursor. acsgcipr.orgnih.gov | |

| Catalysis | ZSM-5 (Zeolite) | 2,4,6-triarylpyridines | Employs a reusable, heterogeneous catalyst in a solvent-free reaction. tandfonline.com |

| Nanocatalysts (e.g., Cu/magnetic chitosan) | 2,4,6-triaryl pyridines | Catalyst is easily separable using a magnetic field and can be recycled multiple times. researchgate.net | |

| Waste Minimization | One-pot multicomponent reactions | Various pyridine derivatives | Reduces multiple steps, minimizing waste and improving efficiency. eurekaselect.combenthamdirect.comnih.gov |

Coordination Chemistry and Ligand Applications of 4 3 Pentyl Pyridine

Synthesis and Comprehensive Characterization of Metal Complexes Utilizing 4-(3-Pentyl)pyridine as a Ligand

The synthesis of metal complexes using this compound as a ligand has led to the development of materials with interesting magnetic properties, particularly in the field of spin crossover (SCO) phenomena.

Iron(II) Spin Crossover (SCO) Complexes: Fe[this compound]₂[Au(CN)₂]₂·Guest Systems

A notable area of research has been the synthesis of two-dimensional Hofmann-type spin crossover complexes with the general formula Fe[this compound]₂[Au(CN)₂]₂·guest. researchgate.netoup.comoup.com These compounds are constructed from Fe(II) ions, dicyanoaurate(I) ([Au(CN)₂]⁻) bridging ligands, and this compound as an axial ligand. oup.commdpi.com The synthesis typically involves the reaction of an iron(II) salt, such as Mohr's salt (Fe(NH₄)₂(SO₄)₂·6H₂O), with potassium dicyanoaurate(I) (K[Au(CN)₂]) and this compound in a suitable solvent. kek.jp The resulting structures are two-dimensional layers of {Fe[Au(CN)₂]₂}n grids, with the this compound ligands coordinated to the iron centers in the axial positions. oup.commdpi.com

A key feature of the Fe[this compound]₂[Au(CN)₂]₂ system is its ability to incorporate guest molecules within its porous framework. researchgate.netoup.comoup.com The insertion of these guest molecules has a significant impact on the spin crossover behavior of the complex. researchgate.netoup.comkek.jp Spin crossover is a phenomenon where a transition metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. oup.com

In the case of Fe[this compound]₂[Au(CN)₂]₂·guest systems, the presence of guest molecules can induce or modify the spin transition. For instance, without any guest molecules, the complex may remain in the high-spin state across all temperatures. kek.jp However, the introduction of guest molecules, such as chlorobenzene, o-dichlorobenzene, m-dichlorobenzene, p-dichlorobenzene, or even excess this compound itself, can promote an abrupt spin transition. oup.comoup.com

The size and shape of the inserted guest molecule play a crucial role in tuning the spin crossover temperature (T₁/₂). researchgate.netoup.com It has been observed that the insertion of guest molecules increases the chemical pressure within the two-dimensional framework. researchgate.netoup.comoup.com This increased pressure influences the ligand field strength around the Fe(II) ion, thereby affecting the stability of the HS and LS states. For example, in a study involving dichlorobenzene isomers as guests, the complex with p-dichlorobenzene, which has the shortest interlayer distance, exhibited the highest crossover temperature. researchgate.netoup.comoup.com This suggests a direct correlation between the chemical pressure exerted by the guest and the spin transition temperature. oup.com

Magnetic susceptibility measurements and X-ray absorption fine structure (XAFS) studies have been employed to characterize the spin crossover behavior of these guest-included complexes. kek.jp For the complex containing o-xylene (B151617) as a guest, a spin transition was observed at 196 K when cooling and 200 K when heating, indicating a thermal hysteresis of 4 K. kek.jp

Table 1: Spin Crossover Properties of Fe[this compound]₂[Au(CN)₂]₂·Guest Complexes

| Guest Molecule | Spin Transition Behavior | Hysteresis Width (K) | Reference |

|---|---|---|---|

| None | Remains in High-Spin State | N/A | kek.jp |

| o-xylene | T↓ = 196 K, T↑ = 200 K | 4 | kek.jp |

| Chlorobenzene | Abrupt Spin Transition | Not specified | oup.comoup.com |

| o-dichlorobenzene | Abrupt Spin Transition | Not specified | oup.comoup.com |

| m-dichlorobenzene | Abrupt Spin Transition | Not specified | oup.comoup.com |

| p-dichlorobenzene | Abrupt Spin Transition, Highest T₁/₂ | Not specified | researchgate.netoup.comoup.com |

The structure of the axial ligand is a critical determinant of the magnetic properties in spin crossover complexes. In Hofmann-type complexes, the electronic and steric properties of the pyridine (B92270) derivative ligand directly influence the ligand field strength at the Fe(II) center and the cooperativity of the spin transition.

The bulky 3-pentyl group on the pyridine ring in this compound plays a significant role in the structure and properties of the resulting complexes. This substituent can influence the packing of the 2D layers and the nature of the voids available for guest molecules. mdpi.com The interplay between the ligand's structure and the resulting crystal packing determines the intermolecular interactions, which are crucial for the cooperativity of the spin transition. Stronger intermolecular interactions generally lead to more abrupt spin transitions with wider thermal hysteresis loops.

While detailed systematic studies correlating the pentyl substituent's specific position and conformation to the magnetic behavior are still emerging, the principle that ligand modifications can tune SCO properties is well-established in the broader field of Hofmann-type complexes. rsc.org For instance, the electron-donating or -withdrawing nature of substituents on the pyridine ring can finely tune the ligand field strength, thereby shifting the spin transition temperature. rsc.org

Examination of Guest Molecule Insertion Effects on Spin Crossover Phenomena

Elucidation of Other Transition Metal Coordination with Pentyl-Substituted Pyridine Ligands

While the focus has been on iron(II) SCO complexes, pyridine and its derivatives, including those with alkyl substituents like the pentyl group, are versatile ligands that can coordinate to a wide range of transition metals. jscimedcentral.comwikipedia.orgwikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. researchgate.net

The coordination chemistry of pentyl-substituted pyridines with other transition metals such as nickel(II), copper(I), and silver(I) has been explored, although less extensively than for iron(II). jscimedcentral.com The synthesis of these complexes typically involves the reaction of a metal salt with the pyridine-based ligand in a suitable solvent. journalononcology.orgnih.gov The resulting coordination compounds can adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands. jscimedcentral.comwikipedia.org For example, nickel(II) can form both tetrahedral and octahedral complexes with pyridine-type ligands. wikipedia.org

In the broader context of substituted pyridine ligands, research has shown their utility in forming complexes with metals like rhodium, iridium, and zinc. acs.orgmdpi.comrsc.org The nature of the substituent on the pyridine ring can influence the electronic properties and steric environment of the resulting complex, which in turn affects its reactivity and potential applications, for instance, in catalysis. wikipedia.orgacs.org

Crystallographic and Structural Analysis of this compound within Coordination Environments

The precise determination of the three-dimensional arrangement of atoms in a coordination complex is fundamental to understanding its properties. Single-crystal X-ray diffraction is the most powerful technique for this purpose.

Single-Crystal X-ray Diffraction Studies of Pyridine-Metal Complexes

For the Fe[this compound]₂[Au(CN)₂]₂·guest system, single-crystal XRD analysis has been performed at different temperatures to characterize the structural changes that accompany the spin transition. oup.com In a study of the complex with o-dichlorobenzene as a guest, the crystal structure was determined at both 297 K (high-spin state) and 100 K (low-spin state). oup.com The analysis revealed that the complex crystallizes in the monoclinic space group C2/c. oup.com The Fe(II) ion is in a pseudo-octahedral coordination environment, with four nitrogen atoms from the cyanide bridges of the [Au(CN)₂]⁻ units in the equatorial plane and two nitrogen atoms from the this compound ligands in the axial positions. oup.comacs.org

The transition from the high-spin to the low-spin state is accompanied by a significant contraction of the Fe-N bond lengths. mdpi.commdpi.com This structural change is a hallmark of the spin crossover phenomenon and is directly observable through temperature-dependent crystallographic studies. The ability to obtain single crystals of these materials is crucial for such detailed structural investigations. oup.comcsic.es

Table 2: Crystallographic Data for Fe[this compound]₂[Au(CN)₂]₂·o-dichlorobenzene

| Parameter | 297 K (High-Spin) | 100 K (Low-Spin) | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | oup.com |

| Space Group | C2/c | C2/c | oup.com |

| Coordination Geometry | Pseudo-octahedral | Pseudo-octahedral | oup.com |

The structural data obtained from these studies are essential for establishing structure-property relationships, which are key to the rational design of new functional materials with tailored magnetic behaviors.

Ligand Conformation, Packing Effects, and Intermolecular Interactions in Solid-State Structures

Ligand Conformation

The this compound ligand introduces considerable conformational flexibility due to its branched alkyl substituent. The pentyl group, specifically a 1-ethylpropyl group, can adopt various spatial arrangements. However, studies on similar acyclic fragments show that certain conformations are energetically disfavored. The syn-pentane conformation, for instance, which would involve a significant steric clash between the terminal methyl groups of the ethyl branches, is generally not observed in crystal structures. Therefore, the pentyl chain is expected to adopt a staggered conformation to minimize these steric repulsions.

In the context of a coordination complex, particularly in Hofmann-type frameworks, the orientation of the two this compound ligands around the central metal ion is also critical. In analogous structures, pyridine-derivative ligands in the axial positions of an octahedral complex often adopt a cissoid conformation, where the substituents are oriented on the same side relative to the coordination plane. mdpi.com This arrangement can influence how the molecules pack and interact with neighboring layers.

Packing Effects

The steric bulk of the 3-pentyl group plays a crucial role in the crystal packing of its metal complexes. In Hofmann-like two-dimensional (2D) coordination polymers, such as those with the general formula {Fe(L)₂[M(CN)₂]₂} (where L is a pyridine derivative), the metal ions and cyanide linkers form layers. mdpi.commdpi.com The this compound ligands occupy the axial positions, extending above and below these layers.

Intermolecular Interactions

The supramolecular assembly in the solid state is stabilized by a variety of weak intermolecular interactions. These non-covalent forces are critical for establishing the long-range order in the crystal and for mediating cooperativity between metal centers, which is essential for phenomena like spin-crossover. academie-sciences.fr

Common interactions observed in the crystal structures of pyridine-containing coordination polymers include:

π-π Stacking: Interactions between the aromatic pyridine rings of ligands in adjacent layers are a common feature, helping to stabilize the stacked arrangement of the 2D sheets. mdpi.com

Hydrogen Bonding: Although the this compound ligand itself is not a strong hydrogen bond donor, weak C-H···N and C-H···π hydrogen bonds are prevalent. These interactions can occur between the alkyl C-H groups and the nitrogen atoms of either the pyridine ligand or the cyanide linkers, or with the π-system of the pyridine rings. ub.edu

Metallophilic Interactions: In complexes containing metals like gold(I) or silver(I), such as {Fe(this compound)₂[Au(CN)₂]₂}, weak interactions between the metal ions (e.g., aurophilic Au···Au interactions) can occur between layers, further influencing the packing and contributing to the stability of the crystal lattice. mdpi.comacs.org

The combination of these interactions creates a robust three-dimensional network, even from 2D layers, and dictates the precise geometry and properties of the bulk material.

The table below provides an example of typical crystallographic data for a Hofmann-like complex, illustrating the key structural parameters.

| Parameter | Value (Low-Spin State) | Value (High-Spin State) | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Based on analogous structures mdpi.comacs.org |

| Space Group | P2₁/c | P2₁/c | |

| Fe–Npy (Å) | ~2.00 | ~2.23 | |

| Fe–NCN (Å) | ~1.94 | ~2.15 | |

| Interlayer Distance (Å) | Variable, dependent on ligand bulk | ||

| Unit Cell Volume (ų) | Decreases | Increases |

The following table summarizes the key intermolecular interactions that contribute to the stability of the solid-state structures of these complexes.

| Interaction Type | Typical Distance (Å) | Description | Reference |

|---|---|---|---|

| π-π Stacking | 3.3 - 3.8 | Between parallel pyridine rings of adjacent layers. | mdpi.com |

| C-H···N Hydrogen Bond | 2.4 - 2.8 | Between alkyl C-H groups and nitrogen atoms of pyridine or cyanide. | ub.edu |

| Au···Au (Aurophilic) | 3.0 - 3.5 | Between gold centers in adjacent cyano-bridged layers. | mdpi.comacs.org |

Reactivity and Mechanistic Investigations of 4 3 Pentyl Pyridine

Reaction Pathways Involving the Pyridine (B92270) Nitrogen Atom and the Pentyl Substituent

The reactivity of 4-(3-pentyl)pyridine is characterized by the interplay between the basic nitrogen atom of the pyridine ring and the pentyl substituent at the C-4 position. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, readily reacting with electrophiles and acids. wikipedia.org This initial interaction with the nitrogen atom is often a key step in activating the pyridine ring for further reactions.

One significant pathway involves the quaternization of the pyridine nitrogen. This process enhances the reactivity of the substituents at the 2- and 4-positions of the pyridine ring. google.com For instance, quaternization of a 4-substituted pyridine can facilitate nucleophilic displacement of a leaving group at the 4-position. google.comgoogle.com This activation-modification-deactivation sequence is a common strategy for transforming one pyridine derivative into another. google.com

The pentyl substituent at the C-4 position can also be directly involved in reactions. For example, methods for the functionalization of the pyridylic C(sp3)–H bond of 4-alkylpyridines have been developed. These transformations often require pre-activation of the pyridine ring to increase the acidity of the picolyl protons. rsc.org One approach involves the coordination of the pyridine nitrogen to a Lewis acid, followed by deprotonation with a strong base to generate a nucleophilic pyridylic anion. rsc.org

Alternatively, transient generation of reactive alkylidene dihydropyridine (B1217469) intermediates offers another route to functionalize the alkyl substituent. acs.org This can be achieved by N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation and subsequent reaction. acs.org The reaction of 4-alkylpyridines with aryl sulfonyl chlorides and triethylamine (B128534) in the presence of a catalytic amount of DMAP leads to the formation of aryl picolyl sulfones, demonstrating a formal sulfonylation of the unactivated picolyl C-H bond. acs.org

The table below summarizes some of the reaction pathways involving the pyridine nitrogen and the pentyl substituent.

| Reaction Type | Activating Agent/Reagent | Intermediate | Product Type |

| Nucleophilic Substitution | Quaternizing Agent | Quaternary Pyridinium (B92312) Salt | 4-Substituted Pyridine |

| C(sp3)-H Functionalization | Lewis Acid, Strong Base | Pyridylic Anion | Functionalized Alkylpyridine |

| C-Sulfonylation | Aryl Sulfonyl Chloride, Et3N, DMAP | Alkylidene Dihydropyridine | Aryl Picolyl Sulfone |

Mechanistic Elucidation of Synthetic Transformations and Derivatization Reactions

The synthesis and derivatization of this compound and related 4-alkylpyridines proceed through various well-studied mechanistic pathways. Understanding these mechanisms is crucial for controlling regioselectivity and achieving desired molecular complexity.

A common strategy for introducing substituents at the C-4 position of the pyridine ring is through nucleophilic addition to pyridinium species. rsc.org Pyridines can be converted to more electrophilic pyridiniums, which then react with nucleophiles. rsc.org While this approach is effective, it can sometimes suffer from a lack of regioselectivity between the C-2 and C-4 positions. rsc.org

One of the key intermediates in the functionalization of 4-alkylpyridines is the alkylidene dihydropyridine. acs.org For instance, in the C-sulfonylation of 4-alkylpyridines, the proposed mechanism begins with the N-sulfonylation of the pyridine to form a pyridinium salt. This salt's picolyl position is then activated for deprotonation by a base like triethylamine, leading to the formation of an alkylidene dihydropyridine intermediate. This intermediate then reacts to yield the final sulfonylated product. acs.org

Palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines offers another pathway for derivatization. Mechanistic studies suggest that this reaction proceeds through the formation of pyridylic anions as soft nucleophiles. rsc.org The catalytic generation of these anions allows for a broader functional group tolerance compared to methods requiring stoichiometric strong bases. rsc.org The proposed mechanism involves the formation of alkylidene dihydropyridines as semi-stable intermediates. rsc.org

Reductive coupling reactions mediated by metal complexes also provide a route for derivatization. For example, zirconium(II) synthons can mediate the reductive C-C coupling of 4-substituted pyridines. nih.gov DFT calculations have been employed to model the competitive reaction pathways and have indicated that the reaction proceeds exclusively with 4-substituted pyridines, while 2- and 3-substituted pyridines lead to different outcomes or unselective conversions. nih.gov

The following table outlines key mechanistic features of different synthetic transformations for 4-alkylpyridines.

| Transformation | Catalyst/Mediator | Key Intermediate | Mechanistic Feature |

| C-Sulfonylation | DMAP | Alkylidene Dihydropyridine | Formal C-H activation via N-sulfonylation |

| C(sp3)-H Allylation | Palladium | Pyridylic Anion | Soft-enolization approach |

| Reductive C-C Coupling | Zirconium(II) | η2-Pyridyl Complex | Substrate-dependent reaction pathway |

Electrochemical Properties and Redox Activity of Pyridine-Based Systems

The electrochemical behavior of pyridine and its derivatives is of significant interest due to their potential applications in areas like redox flow batteries and photocatalysis. koreascience.krmdpi.com The pyridine ring itself is a π-deficient aromatic system, making it susceptible to reduction. mdpi.com The redox properties of pyridine-based systems can be tuned by introducing various substituents onto the pyridine ring.

The nitrogen atom in the pyridine ring can act as an electron reservoir, participating in redox metal-ligand cooperativity (MLC). acs.org Pyridine fragments are known to be redox-active and can reversibly store one or two electrons on the heterocyclic core. acs.orgnih.gov This ability is crucial in many catalytic processes.

Cyclic voltammetry (CV) is a common technique used to study the redox properties of these compounds. koreascience.krbeilstein-journals.orgnih.gov The CV of pyridine derivatives typically shows oxidation and reduction peaks corresponding to the gain or loss of electrons. The potentials of these peaks are influenced by the electronic nature of the substituents on the pyridine ring. mdpi.comrsc.org Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. mdpi.comrsc.org

For example, in a study of 4-amino-TEMPO derivatives, the introduction of different substituents on the amino group led to changes in the half-wave potential (E1/2). koreascience.kr Similarly, for sterically hindered catechols with pyridine fragments, the oxidation potentials were influenced by the nature of the substituents on the pyridine ring. beilstein-journals.org

The redox activity of pyridine-based systems is also central to their role in facilitating oxidative addition reactions at metal centers. For instance, a redox-active pyridine(diimine) chelate has been shown to facilitate two-electron oxidative addition chemistry at uranium. rsc.org Spectroscopic and structural studies confirmed that the reducing equivalents for the reaction were derived from the redox-active chelate. rsc.org

The table below provides a summary of the electrochemical characteristics of some pyridine-based systems.

| Compound Type | Electrochemical Technique | Key Finding |

| 4-Amino-TEMPO Derivatives | Cyclic Voltammetry | Substituents affect the half-wave potential (E1/2). |

| Catechols with Pyridine Fragments | Cyclic Voltammetry | Substituents on the pyridine ring influence oxidation potentials. |

| Pyridine(diimine) Uranium Complexes | Spectroscopy, Structural Studies | Redox-active ligand facilitates oxidative addition. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. db-thueringen.de For pyridine (B92270) derivatives, ¹H and ¹³C NMR provide critical data on the arrangement of atoms.

In the context of related pyridine compounds, ¹H NMR spectra show characteristic signals for the pyridine ring protons, typically in the aromatic region. For instance, in 2-phenylpyridine, the proton signals of the pyridine and phenyl rings appear between δ 7.15 and 8.83 ppm. rsc.org Similarly, for 4-(2-pyridyl)pyrimidine, the quaternization at the N1 position of the pyrimidine (B1678525) ring leads to a deshielding effect on the adjacent protons, with signals appearing at δ 9.86-9.92 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In 2-phenylpyridine, the carbon signals are observed between δ 120.6 and 157.4 ppm. rsc.org For substituted pyridines, the chemical shifts are influenced by the nature and position of the substituents.

¹⁹F NMR is a valuable tool when fluorine atoms are present in the molecule. For example, in the analysis of 4-(3-fluoro-3-pentyl)pyridine, a derivative of 4-(3-pentyl)pyridine, the ¹⁹F NMR spectrum shows a multiplet at δ -167.99 ppm, confirming the presence and chemical environment of the fluorine atom. This technique is also used to determine the yield and ratio of fluorinated products in a reaction mixture.

Table 1: Representative NMR Data for a Related Fluorinated Pyridine Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -167.99 | m | - |

| ¹³C | 151.92 | d | JC-F = 19.2 |

| 149.83 | s | - | |

| 120.06 | d | JC-F = 7.7 | |

| 99.45 | d | JC-F = 141.1 | |

| 32.98 | d | JC-F = 19.2 | |

| 7.52 | d | JC-F = 3.9 | |

| Source: Supporting Information for a study on fluorination of pyridines. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups and characterize the vibrational modes of a molecule. mdpi.com The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation.

For pyridine-containing compounds, characteristic bands are observed for the C-H, C=N, and C=C stretching and bending vibrations. In the analysis of pyridine itself, a band at 1437 cm⁻¹ is attributed to the free pyridine. researchgate.net When pyridine coordinates to a Lewis acid, this band shifts to around 1450 cm⁻¹. researchgate.net Alkylation of the pyridine nitrogen can be confirmed by the appearance of new C-H aliphatic stretching bands. amhsr.org For instance, in N-alkylated pyridinium (B92312) derivatives, asymmetrical and symmetrical C-H stretching vibrations are observed in the range of 2858-2974 cm⁻¹. amhsr.org

The identification of functional groups in complex molecules containing a pyridine moiety is also facilitated by FT-IR. nih.gov For example, in a study of a pyrimidine derivative, the experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ region to investigate its vibrational frequencies. worldscientific.com

Table 2: General FT-IR Band Assignments for Pyridine Derivatives

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| 1600-1550 | C=N and C=C ring stretching |

| 1485-1430 | C=C ring stretching |

| Source: General spectroscopic data for organic compounds. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra can reveal information about the π-electron system.

Studies on related pyridine derivatives have shown characteristic absorption bands. For example, a UV spectrum of a 4-substituted pyridine showed a maximum absorption (λmax) at 278.5 nm. google.com The solvent can influence the position of these bands; for instance, the UV-vis spectra of a polythiophene derivative were recorded in both pyridine and DMSO solutions. researchgate.net Anion titration studies using UV-Vis spectroscopy have been used to investigate the binding affinity of pyridine-containing macrocycles, where a red shift in the spectrum indicates interaction with anions. wu.ac.thwu.ac.th

Luminescence investigations, though less commonly reported for simple alkylpyridines, can be important for derivatives with extended conjugation or those complexed with metals.

Table 3: UV-Vis Absorption Data for a 4-Substituted Pyridine

| Solvent | λmax (nm) |

| H₂O | 278.5 |

| Source: Patent information for preparation of 4-substituted pyridines. google.com |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns.

For 4-pentylpyridine, GC-MS analysis shows a prominent peak at m/z 93, corresponding to the pyridyl moiety after the loss of the pentyl group. nih.gov The molecular ion peak is observed at m/z 149. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For example, in the analysis of a fluorinated derivative, although the parent compound was not identified by ESI-MS (TOF, HRMS), it was successfully identified through GC-MS (CI, LRMS), with the [M+H]⁺ ion found at m/z 168.10.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

Table 4: GC-MS Fragmentation Data for 4-Pentylpyridine

| m/z | Relative Intensity |

| 93 | 99.99 |

| 149 | 26.30 |

| 39 | 23.80 |

| 27 | 23.60 |

| 92 | 9.80 |

| Source: PubChem entry for 4-Pentylpyridine. nih.gov |

Complementary Analytical Techniques in Structural Elucidation

In addition to the primary spectroscopic methods, other analytical techniques play a supportive role in the comprehensive characterization of this compound and its derivatives.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound, which is used to verify the empirical and molecular formula. wu.ac.th

X-ray Crystallography: For crystalline derivatives, X-ray diffraction analysis can provide the precise three-dimensional molecular structure, including bond lengths and angles. researchgate.net

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for the purification and separation of the compound from reaction mixtures and for quantitative analysis. researchgate.net

The combination of these spectroscopic and analytical methods provides a powerful toolkit for the unambiguous identification and detailed structural analysis of this compound. nih.govwu.ac.th

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as orbital energies, charge distribution, and spectroscopic parameters.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. iucr.org

For pyridine-derived systems, the frontier orbitals are typically associated with the π-system of the aromatic ring. ulethbridge.ca In theoretical studies on related platinum complexes involving a 4-pentyl-pyridine ligand on a gold surface, DFT calculations have been used to identify the character of these orbitals. arxiv.org In one such study, the unoccupied frontier orbitals (LUMO and LUMO+1) were found to be primarily localized on the pyridine (B92270) group of the ligand. arxiv.org The HOMO, in that specific complex, was localized on the triazole groups of a different ligand, while the HOMO-1 was a d-orbital highly localized on the platinum atom. arxiv.org This localization of the LUMO on the pyridine moiety indicates that this part of the molecule is the primary site for accepting electrons in a chemical interaction.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net MEP maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com

For 4-(3-Pentyl)pyridine, the MEP map is expected to show the most negative potential (red region) concentrated around the nitrogen atom of the pyridine ring. researchgate.netresearchgate.netpearson.com This is due to the high electronegativity and the lone pair of electrons on the nitrogen atom, making it the most significant site for electrophilic interactions and protonation. pearson.comwikipedia.org The pentyl group is an electron-donating alkyl group, which would slightly increase the electron density on the pyridine ring compared to unsubstituted pyridine. The aromatic ring itself will display a mix of neutral (green) and slightly negative (yellow/orange) potential, while the hydrogen atoms will exhibit positive potential (blueish regions). researchgate.net

DFT calculations can be employed to predict various spectroscopic parameters, aiding in the interpretation of experimental data. These parameters include vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and collision cross-section (CCS) values for ion mobility mass spectrometry.

For this compound, predicted CCS values have been calculated using the CCSbase model. These values provide an estimate of the ion's size and shape in the gas phase, which is a key parameter in ion mobility spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.12773 | 133.0 |

| [M+Na]⁺ | 172.10967 | 139.8 |

| [M-H]⁻ | 148.11317 | 135.0 |

| [M+NH₄]⁺ | 167.15427 | 153.0 |

| [M+K]⁺ | 188.08361 | 138.1 |

| [M]⁺ | 149.11990 | 133.2 |

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Modeling and Dynamics Simulations of Pyridine Systems

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. For pyridine-containing systems, these simulations can provide detailed information on conformational flexibility, solvation effects, and the dynamics of interactions with biological macromolecules or material surfaces. While general molecular modeling is used to generate static structures and properties, MD simulations allow for the exploration of the dynamic evolution of the system, offering insights into processes like ligand binding, self-assembly, and transport phenomena. Although these methods are powerful for studying pyridine derivatives, specific molecular dynamics simulation studies focusing exclusively on this compound are not prominent in the surveyed scientific literature.

Theoretical Studies on Ligand-Metal Binding Interactions and Complex Stability

This compound has been successfully used as an ancillary ligand in the formation of two-dimensional (2D) Hofmann-type coordination polymers. acs.orgresearchgate.net Specifically, it has been incorporated into spin crossover (SCO) complexes with the formula Fe[this compound]₂[Au(CN)₂]₂·guest. researchgate.net In these structures, the this compound molecules coordinate to the iron(II) centers through their nitrogen atoms, completing the octahedral coordination sphere of the metal. The presence and nature of the ligand are critical for influencing the crystal packing and the spin transition properties of the complex. The successful synthesis of these stable frameworks demonstrates the robust coordinating ability of this compound. researchgate.net

DFT calculations on related systems, such as platinum complexes with a 4-pentyl-pyridine ligand, show that the properties of the ligand remain largely unchanged upon adsorption to a gold surface, indicating a weak molecule-substrate interaction. arxiv.org This suggests that the ligand itself is a stable entity within the complex. Theoretical studies on metal-ligand complexes often involve analyzing the bond lengths, binding energies, and electronic structure to rationalize their stability and reactivity. rsc.orgnih.gov For instance, DFT can be used to calculate the binding free energies between a ligand and a metal cation, providing a quantitative measure of complex stability. researchgate.net

Applications in Functional Materials and Catalysis

Design and Development of Spin Crossover (SCO) Materials

The 4-(3-Pentyl)pyridine ligand has been instrumental in the design of Hofmann-type coordination polymers that exhibit spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of a metal center, typically iron(II), can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. oup.com

A notable example is the two-dimensional (2D) Hofmann-type complex, Fe[this compound]₂[Au(CN)₂]₂ . In some cases, this compound forms a flat monolayer structure where a guest this compound molecule is also present in the crystal lattice. mdpi.com The bulky nature of the 4-(3-pentyl) substituent is credited with disrupting the typical bilayer interactions seen in similar structures, leading to this unique monolayer formation. mdpi.com Other related systems, such as Fe(3,4-dimethyl-pyridine)₂[Ag(CN)₂]₂ and Fe(4-(3-pentyl)py)₂[Au(CN)₂]₂, are known to exhibit two-step spin transitions. mdpi.com

Significant research has focused on modifying the SCO properties of Fe[this compound]₂[Au(CN)₂]₂ by introducing different guest molecules into the crystal structure. oup.comresearchgate.netresearchgate.net This creates clathrate compounds formulated as Fe[this compound]₂[Au(CN)₂]₂·guest . The insertion of these guests increases the chemical pressure within the framework, which in turn influences the SCO behavior. oup.comresearchgate.net Without any inserted guest molecules, the complex remains in the high-spin state at all temperatures. kek.jp However, the inclusion of guests can induce an abrupt spin transition. oup.comkek.jp

Studies using dichlorobenzene isomers as guest molecules found that the spin transition temperature is dependent on the size and shape of the guest. oup.comresearchgate.net The interaction between the host complex and the guest molecule can be tuned to control the critical temperature (Tc) of the spin crossover. oup.com Research demonstrated that when p-dichlorobenzene was used as the guest, the resulting complex exhibited the highest crossover temperature among the tested isomers, a phenomenon attributed to the shortest interlayer distance and enhanced chemical pressure. oup.comresearchgate.net Another study showed that inserting o-xylene (B151617) as a guest induced a spin transition at 196 K (on cooling) with a 4 K thermal hysteresis. kek.jp

Integration into Liquid Crystalline Systems and Electro-Optical Applications

While pyridine-containing molecules are a significant area of research in the development of thermotropic liquid crystals and materials for electro-optical applications, a comprehensive search of available scientific literature did not yield specific studies detailing the integration of this compound into such systems. rsc.orgmdpi.comiarjset.com Research in this area tends to focus on more complex pyridine (B92270) derivatives, often featuring multiple rings or long alkyl chains attached to different positions on the pyridine ring to induce mesogenic phases. rsc.orgiarjset.com For example, computational and experimental studies have been conducted on compounds like 4-(4-pentyl-phenyl)-pyridine for chemoresponsive liquid crystal applications, but this compound is structurally distinct from this compound. osti.govresearchgate.net

Catalytic Roles of this compound-Based Ligands

Pyridine and its derivatives are widely used as ligands in homogeneous catalysis due to their stable, well-understood chemistry and their ability to tune the electronic and steric properties of metal centers. diva-portal.org They can act as simple donors, or be incorporated into more complex chiral scaffolds for asymmetric reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Pyridine-based ligands are often employed to stabilize the metal catalyst and influence its reactivity. organic-chemistry.orgnih.gov However, based on a review of current scientific literature, there are no specific, documented examples of this compound being used as a ligand in transition metal-mediated cross-coupling reactions such as Suzuki, Negishi, or Heck couplings. Research in this area typically focuses on either using functionalized phosphine-pyridine ligands or on the cross-coupling reactions of pyridine-containing substrates themselves. organic-chemistry.orgnih.govrsc.org

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, producing one enantiomer of a product in excess. Since this compound itself is not chiral, its role would be as an achiral component of a larger chiral catalyst system. The electronic and steric properties of substituents on pyridine ligands can significantly influence enantioselectivity. diva-portal.org

While no studies were found that specifically employ this compound in an asymmetric catalytic system, related research provides insight into its potential role. For example, studies on cooperative aluminum-salen catalysts for the asymmetric synthesis of β-lactones investigated the effect of different 4-substituted pyridinium (B92312) moieties on the catalyst's performance. nih.gov This work showed that the stereoselectivity is highly dependent on the pyridine substituent, with a 4-methyl group providing the best results in that system, while a bulkier 4-tert-butyl group negatively affected both diastereoselectivity and enantioselectivity. nih.gov This suggests that the steric bulk of the 3-pentyl group in this compound would be a critical factor in determining its suitability and effectiveness in a given asymmetric transformation. However, without direct experimental evidence, its specific utility remains a topic for future investigation.

Biological Relevance and Structure Activity Relationship Sar of Pyridine Derivatives

General Spectrum of Biological Activities Associated with Pyridine (B92270) Scaffolds

Pyridine derivatives exhibit a remarkably broad spectrum of pharmacological activities. mdpi.comresearchgate.net Their versatility makes them a cornerstone for the development of new therapeutic agents. mdpi.com Extensive research has demonstrated that compounds containing the pyridine nucleus possess a wide range of biological effects, which have been extensively studied. mdpi.combohrium.com These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.netnih.gov Furthermore, pyridine derivatives have been investigated for their potential in treating a variety of conditions, showing activity as antituberculosis, antimalarial, anti-Alzheimer's, anticoagulant, and vasodilatory agents. mdpi.comnih.gov The wide-ranging therapeutic potential of the pyridine scaffold continues to drive research into novel derivatives with enhanced efficacy. mdpi.com

Table 1: Spectrum of Biological Activities of Pyridine Derivatives

| Biological Activity | Description | Source(s) |

|---|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. | mdpi.comresearchgate.netbohrium.comajol.info |

| Anticancer / Antiproliferative | Inhibition of growth and proliferation of various cancer cell lines. | mdpi.comirjet.net |

| Antiviral | Activity against a range of viruses including HIV, HCV, HBV, and RSV. | mdpi.comresearchgate.netnih.govscientificarchives.com |

| Anti-inflammatory | Exhibits properties that reduce inflammation. | mdpi.comresearchgate.net |

| Antituberculosis | Activity against Mycobacterium tuberculosis. | mdpi.com |

| Antimalarial | Efficacy against malaria parasites. | mdpi.comresearchgate.net |

| Antioxidant | Ability to neutralize harmful free radicals. | mdpi.comresearchgate.netbohrium.com |

| Anti-Alzheimer's | Potential therapeutic effect for Alzheimer's disease. | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Substituted Pyridine Analogs

The biological activity of pyridine derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the pyridine ring. mdpi.comdovepress.com Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how these modifications affect the molecule's interaction with biological targets, thereby guiding the design of more potent and selective drugs. mdpi.comnih.gov

The type and location of functional groups on the pyridine scaffold are determinant factors for biological efficacy. mdpi.comirb.hr

Enhancing Groups : Research on antiproliferative activity has shown that the presence of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance the biological effect against various cancer cell lines. mdpi.comnih.gov These groups, which contain nitrogen and oxygen, can be present alone or as part of larger ring structures. mdpi.com

Diminishing Groups : Conversely, the introduction of halogen atoms or other bulky substituents into the pyridine structure has been found to decrease antiproliferative activity. mdpi.comnih.gov

Positional Effects : The position of the substituent is equally critical. For instance, studies on thromboxane (B8750289) synthetase inhibitors revealed that β-substituted pyridine derivatives displayed higher inhibitory potency than their γ-substituted counterparts with the same side chain. nih.gov Similarly, for certain pyrrolo[3,4-c]pyridine derivatives, substitution at the ortho position of an attached phenyl ring was found to abolish antimicrobial activity. nih.gov

Alkyl Chains : In some series of pyrrolo[3,4-c]pyridine derivatives, the length of alkyl chains as substituents was found to be a key factor for potency. Activity increased with ethyl and propyl chains compared to a methyl group, while larger substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov

Electronic Effects : The electronic properties of substituents also play a role. A direct relationship has been observed between Hammett constants (a measure of electronic effect) of meta-substituents and the pKa values of pyridine compounds. asianpubs.org

Table 2: Influence of Substituents on Biological Activity of Pyridine Derivatives

| Substituent/Feature | Effect on Activity | Example Biological Context | Source(s) |

|---|---|---|---|

| -OCH3, -OH, -C=O, -NH2 | Enhances activity | Antiproliferative | mdpi.comnih.gov |

| Halogen atoms, bulky groups | Decreases activity | Antiproliferative | mdpi.comnih.gov |

| Substitution at β-position vs. γ-position | β-position confers higher potency | Thromboxane synthetase inhibition | nih.gov |

| Ortho-substitution on a phenyl ring | Abolishes activity | InhA enzyme inhibition (Antimycobacterial) | nih.gov |

| Ethyl/Propyl chains vs. Methyl/Large groups | Increases potency (vs. methyl); decreases potency (vs. large groups) | Nervous and immune system targets | nih.gov |

| Position of Nitrogen in pyridine ring | Significant impact on efficacy | Antiproliferative | irb.hr |

The versatile pyridine scaffold has been incorporated into compounds designed to combat a wide array of pathogens and diseases. mdpi.com

Antimicrobial Activity : Numerous pyridine derivatives have been synthesized and evaluated for their effectiveness against various microbial pathogens. bohrium.comresearchgate.net They have shown activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. bohrium.comajol.infonih.gov Antifungal properties against species such as Candida albicans and Aspergillus niger have also been reported. ajol.info For example, a pyridine derivative, compound 3b, showed antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml, equivalent to the standard drug miconazole. ajol.info Another compound, 17d, containing a 4-F substituted moiety, exhibited potent antibacterial activity with an MIC of 0.5 μg/mL, which was twice as effective as the control drug gatifloxacin. nih.gov

Anticancer Activity : Pyridine and its derivatives are a significant class of compounds in anticancer drug discovery, with many synthetic derivatives showing potent antitumor characteristics. irjet.net These compounds have been evaluated against a multitude of human cancer cell lines, including those for liver (Hep-G2), breast (MCF-7), colorectal (HCT116, Caco-2), and cervical (HeLa) cancers. mdpi.comresearchgate.net In one study, pyranopyridine derivatives 12 and 14 were found to exhibit more potent anticancer activity against several cell lines than the reference drug, doxorubicin. researchgate.net The mechanism often involves the nitrogen atom of the pyridine ring binding to DNA via hydrogen bonds. irjet.net

Antiviral Activity : The pyridine scaffold is a key component in many agents with significant antiviral activity. researchgate.netnih.gov Derivatives have been developed and tested against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B (HBV), Hepatitis C (HCV), Respiratory Syncytial Virus (RSV), and Mayaro Virus (MAYV). researchgate.netnih.govconicet.gov.ar For instance, certain pyridine-biphenyl glycoside derivatives showed notable activity against Rotavirus WA and Herpes simplex virus type 1. scientificarchives.com The mechanisms of action are diverse and can include the inhibition of key viral enzymes like reverse transcriptase or interference with the viral replication cycle. researchgate.netnih.gov

Table 3: Examples of Investigated Biological Activities of Pyridine Derivatives

| Activity | Example Compound/Derivative Series | Target | Key Finding | Source(s) |

|---|---|---|---|---|

| Antimicrobial | Compound 3b | Candida albicans | MIC = 25 μg/ml (equivalent to miconazole) | ajol.info |

| Antimicrobial | Compound 17d (4-F substituted) | Bacteria | MIC = 0.5 μg/mL (twice the activity of gatifloxacin) | nih.gov |

| Anticancer | Pyranopyridine derivatives 12 and 14 | Hep-G2, MCF-7, Caco-2, HCT116 cell lines | More potent than doxorubicin | researchgate.net |

| Anticancer | Pyrrolo[3,2-c]pyridine 1r | Ovarian, prostate, and breast cancer cell lines | IC50 values from 0.15 to 1.78 µM | nih.gov |

| Antiviral | Thieno[2,3-b]pyridine derivatives | Mayaro virus (MAYV) | Effectively reduced viral production at non-toxic concentrations | conicet.gov.ar |

| Antiviral | Pyridine-biphenyl glycoside 3a | Herpes simplex virus type 1 | 80% inhibition of viral titre | scientificarchives.com |

Impact of Substituent Nature and Position on Biological Efficacy

Mechanistic Insights into Receptor Binding and Enzyme Inhibition by Pyridine-Based Compounds

The therapeutic effects of pyridine derivatives stem from their ability to interact with specific biological macromolecules, such as receptors and enzymes, thereby modulating their function. nih.govacs.org

Receptor Binding : Pyridine-based compounds have been designed to bind to a variety of receptors. A significant area of research has been on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), where pyridine analogues have been developed as both agonists and antagonists. nih.gov For example, replacing a nitrophenyl group with a pyridine ring in certain compounds led to improved subtype selectivity for α4β2-nAChRs over other nAChR subtypes. acs.org Other studies have shown that specific isomers of tetrahydro mdpi.combenzothieno[2,3-c]pyridine derivatives exhibit high affinity for the 5-HT1A serotonin (B10506) receptor, a target for anxiolytic drugs. nih.gov The interaction often involves noncovalent forces like hydrogen bonds and electrostatic interactions, with the pyridine nitrogen playing a key role. researchgate.net

Enzyme Inhibition : Pyridine derivatives are potent inhibitors of various enzymes implicated in disease. For instance, pyridine is a known inhibitor of thromboxane synthetase, an enzyme involved in the arachidonic acid cascade. nih.gov Substituted pyridine carboxylic acid derivatives have been identified as selective inhibitors of histone demethylase enzymes, which are targets in cancer therapy, with IC50 values in the sub-nanomolar range. dovepress.com Another important class of targets is the cholinesterases (AChE and BChE), which are relevant to Alzheimer's disease. Pyridine derivatives have been synthesized as potent cholinesterase inhibitors, with some showing a mixed inhibition mechanism, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.orgresearchgate.net FMS kinase, implicated in cancer and inflammatory diseases, has also been successfully targeted by pyrrolo[3,2-c]pyridine derivatives, with one compound showing an IC50 of 30 nM and high selectivity. nih.gov

Table 4: Mechanistic Targets of Pyridine-Based Compounds

| Compound/Derivative Class | Target | Mechanism/Key Finding | Source(s) |

|---|---|---|---|

| (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid | Thromboxane synthetase | Highly potent and selective inhibitor (IC50 = 3 x 10-9 M) | nih.gov |

| Pyrrolo[3,2-c]pyridine 1r | FMS Kinase | Potent and selective inhibitor (IC50 = 30 nM) | nih.gov |

| Substituted pyridine carboxylic acids | Histone Demethylase (JMJD2C) | Selective inhibitors with IC50 values in the sub-nanomolar range | dovepress.com |

| Pyridine diamine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potent inhibitors; some show a mixed inhibition mechanism | acs.orgresearchgate.net |

| 5-Substituted pyridine analogues | Neuronal nicotinic acetylcholine receptor (nAChR) | High binding affinity (Ki values from 0.055 to 0.69 nM) | nih.gov |

| (R)-Tetrahydro mdpi.combenzothieno[2,3-c]pyridines | 5-HT1A Receptor | High affinity binding, demonstrating anxiolytic potential | nih.gov |

| Arylthiourea derivative A2 | Auxin receptor TIR1 | Binds to the receptor, mimicking auxin-like activity | acs.org |

Environmental Fate and Degradation Pathways of Pyridine Derivatives

Biodegradation Mechanisms and Microbial Metabolism in Environmental Systems